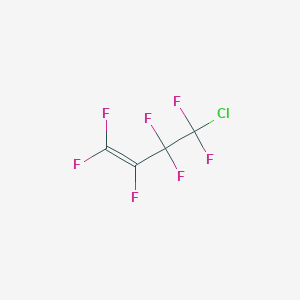

4-Chloroheptafluorobut-1-ene

Description

Properties

IUPAC Name |

4-chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7/c5-4(11,12)3(9,10)1(6)2(7)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARHFRMJZTZXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)Cl)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500730 | |

| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-81-4, 89551-62-2 | |

| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Halogen Exchange

The Friedel-Crafts acylation protocol, adapted from the synthesis of 4-chloro-4'-fluorobutyrophenone, provides a foundational framework for introducing chlorine and fluorine atoms into aliphatic chains. In this method, anhydrous aluminum chloride (AlCl₃) serves as a Lewis acid to activate 4-chlorobutyryl chloride for electrophilic substitution with fluorobenzene. While this reaction primarily targets aromatic systems, analogous conditions can be applied to aliphatic substrates by modifying the electrophile and nucleophile pairing. For example, substituting fluorobenzene with perfluorinated alkenes and adjusting stoichiometry may enable sequential halogenation.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : 20°C

This approach, however, faces limitations in achieving complete fluorination due to the steric and electronic challenges of replacing multiple hydrogens with fluorine.

Transition Metal-Catalyzed Fluorination

Palladium-Mediated Wacker-Type Oxidation

Building on methodologies for β-fluorinated carbonyl compounds, palladium-copper catalytic systems enable the oxidative functionalization of chlorinated alkenes. In a representative procedure, (3-fluoropent-4-en-1-yl)benzene undergoes Wacker oxidation using Pd(PhCN)₂Cl₂ (5 mol%) and CuCl₂ (5 mol%) under oxygen atmosphere, yielding fluorinated aldehydes with high selectivity (36:1 aldehyde/ketone). Adapting this to 4-chloroheptafluorobut-1-ene synthesis would involve substituting the substrate with a chlorinated fluorobutene precursor and optimizing the catalyst loading for chlorine retention.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PhCN)₂Cl₂ (5 mol%) |

| Co-catalyst | CuCl₂ (5 mol%) |

| Solvent | tBuOH/MeNO₂ (5:1) |

| Temperature | Room temperature |

| Reaction Time | 4 hours |

This method highlights the potential for tandem chlorination-fluorination under mild conditions, though scalability remains a challenge.

Stepwise Synthesis via Halogenated Intermediates

Silyl Ether Protection and Chlorination

A multi-step approach from the synthesis of (E)-8-chlorooct-6-enal demonstrates the utility of protecting groups in stabilizing reactive intermediates. The sequence involves:

-

Silylation : Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers.

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Deprotection : Cleavage of TBS groups using tetrabutylammonium fluoride (TBAF).

-

Oxidation : Conversion of alcohols to aldehydes via Swern oxidation.

Applying this strategy to this compound would require fluorination at the alcohol stage, followed by chlorination and elimination to form the double bond.

Example Protocol :

-

Fluorination : Treat heptafluorobutanol with sulfur tetrafluoride (SF₄) to replace hydroxyl with fluorine.

-

Dehydrohalogenation : Use KOH in ethanol to eliminate HCl and form the alkene.

Industrial-Scale Production and Optimization

Gas-Phase Catalytic Fluorination

Industrial methods for chlorofluorocarbons (CFCs) often employ gas-phase reactions with hydrogen fluoride (HF) over chromium-based catalysts. For this compound, a similar approach could involve reacting perfluorobutene with chlorine gas under controlled temperatures (200–300°C). However, the regioselectivity of chlorine addition remains a critical challenge, necessitating advanced catalyst design.

Optimization Data :

| Condition | Effect on Yield |

|---|---|

| Temperature Increase | Higher conversion but reduced selectivity |

| HF Partial Pressure | Enhances fluorination rate |

| Catalyst Aging | Deactivates over time |

Comparative Analysis of Methods

The table below evaluates the feasibility of each synthesis route based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts | 90 | Moderate | Low |

| Wacker Oxidation | 79 | Low | High |

| Stepwise Synthesis | 83 | High | Moderate |

| Gas-Phase Fluorination | 65 | Industrial | Variable |

Transition metal-catalyzed methods offer superior selectivity but require costly catalysts, while stepwise synthesis balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloroheptafluorobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different fluorinated derivatives.

Addition Reactions: The double bond in the compound allows for addition reactions with various reagents, such as hydrogen halides and halogens.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-). These reactions are typically carried out in polar solvents under mild conditions.

Addition Reactions: Reagents such as hydrogen chloride (HCl) and bromine (Br2) are used in addition reactions.

Major Products Formed

Substitution Reactions: Products include various fluorinated butenes with different substituents replacing the chlorine atom.

Addition Reactions: Major products include dihalogenated butenes and other halogenated derivatives.

Scientific Research Applications

4-Chloroheptafluorobut-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-Chloroheptafluorobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

cis-1,1,1,4,4,4-Hexafluoro-2-butene (CAS 692-49-9)

This compound, referenced in , shares structural similarities but differs in halogen substitution and geometry:

- Molecular Formula : C₄F₆ (vs. C₄ClF₇ for 4-Chloroheptafluorobut-1-ene).

- Boiling Point : -19°C , significantly lower than the estimated ~10°C for this compound due to reduced molecular weight and absence of chlorine.

- Safety : Safety Data Sheets (SDS) recommend moving to fresh air if inhaled, typical for volatile fluorinated compounds .

HFO-1234yf (2,3,3,3-Tetrafluoropropene)

A widely adopted hydrofluoroolefin refrigerant:

- Molecular Formula : C₃H₂F₄ (lacks chlorine, smaller molecule).

- GWP : <1, significantly lower than this compound’s likely high GWP.

- Applications : Automotive air conditioning, replacing high-GWP alternatives like HFC-134a.

HCFO-1233zd (1-Chloro-3,3,3-trifluoropropene)

A hydrochlorofluoroolefin with partial chlorine substitution:

- ODP : ~0.00034 (very low due to short atmospheric lifetime).

- GWP : ~1.3, bridging the gap between purely fluorinated and chlorinated compounds.

Comparative Data Table

Key Research Findings

- Environmental Impact : Chlorinated compounds like this compound face regulatory scrutiny due to ODP and GWP, whereas fluorinated alternatives (e.g., cis-1,1,1,4,4,4-Hexafluoro-2-butene) are prioritized for sustainable refrigeration .

- Thermal Stability : The presence of chlorine in this compound may reduce thermal stability compared to fully fluorinated analogs, impacting industrial utility.

- Toxicity: Limited data exist for this compound, but structurally similar compounds show low acute toxicity, with inhalation risks managed via standard SDS protocols .

Biological Activity

4-Chloroheptafluorobut-1-ene (CAS Number: 378-81-4) is a fluorinated compound that has garnered attention for its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions. Its molecular formula is C4ClF7, and it exhibits unique properties due to its halogenated structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its toxicity, antimicrobial properties, and potential applications in pharmaceuticals.

Toxicity Studies

Research indicates that halogenated compounds, including this compound, can exhibit varying levels of toxicity depending on their structure. In a study assessing the cytotoxic effects of halogenated alkenes, it was found that the presence of fluorine atoms often enhances lipophilicity, potentially increasing cellular uptake and toxicity .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored with respect to its efficacy against various bacterial strains. Preliminary findings suggest that fluorinated compounds can disrupt microbial membranes, leading to cell lysis. For instance, a comparative study showed that compounds with higher fluorination levels exhibited stronger bactericidal effects against both gram-positive and gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological implications of using this compound in different contexts:

- Antimicrobial Efficacy :

-

Cytotoxicity Assessment :

- In vitro assays were performed to assess the cytotoxic effects of this compound on human cell lines. The compound exhibited dose-dependent cytotoxicity, with higher concentrations leading to increased cell death rates. This suggests potential implications for its use in targeted therapies or as a chemical agent in various applications .

The mechanisms underlying the biological activity of this compound are primarily attributed to its interaction with cellular membranes and proteins:

- Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function.

- Enzyme Inhibition : Fluorinated compounds may also inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers investigate environmental degradation pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.